molecular formula C19H13FN2S B2993781 (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-80-1

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Cat. No.: B2993781
CAS No.: 476668-80-1
M. Wt: 320.39
InChI Key: CTWRNLOKOHKBKD-YBEGLDIGSA-N
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Description

The compound “(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile” is a structurally distinct acrylonitrile derivative featuring a thiazole core substituted with a 4-fluorophenyl group at position 4 and a meta-methylphenyl (m-tolyl) group attached to the acrylonitrile moiety. Its Z-configuration ensures specific stereoelectronic properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWRNLOKOHKBKD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound features a thiazole ring and an acrylonitrile moiety, which are known to contribute to various biological activities. The synthesis typically involves reactions between substituted thiazoles and acrylonitriles, leading to compounds with potential pharmacological applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar thiazole derivatives, indicating that modifications in the chemical structure can significantly enhance activity against various pathogens.

  • In vitro Studies :
    • Compounds with thiazole rings have shown activity against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25E. coli

Anticancer Activity

The anticancer potential of acrylonitrile derivatives has been explored in various studies, highlighting their ability to induce apoptosis in cancer cell lines.

  • Case Studies :
    • A study reported that compounds similar to this compound demonstrated significant cytotoxic effects on HeLa cells with IC50 values indicating moderate activity . The mechanism of action often involves the inhibition of anti-apoptotic proteins, leading to enhanced apoptotic signaling pathways.
Cell LineIC50 (μg/mL)Mechanism of Action
HeLa193.93Inhibition of anti-apoptotic proteins

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been documented, where they exhibit inhibition of pro-inflammatory cytokines.

  • Research Findings :
    • Thiazole-based compounds have shown promising results in reducing inflammation markers in vitro, suggesting their potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Modifications at specific positions on the thiazole or acrylonitrile moieties can lead to enhanced biological activity. For example:

  • The presence of electron-withdrawing groups on the phenyl ring can increase antimicrobial potency.
  • Substituents on the thiazole ring influence the anticancer activity by altering lipophilicity and cellular uptake .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its combination of a fluorophenyl-thiazole core and m-tolyl-acrylonitrile. Comparisons with structurally related acrylonitriles reveal key differences:

Compound Core Structure Substituents Molecular Weight Key Properties
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile (Target) Thiazole + acrylonitrile 4-Fluorophenyl (thiazole); m-tolyl (acrylonitrile) ~349.4 g/mol* Expected planar conformation with Z-configuration; potential for π-π stacking.
(Z)-2-[4-(4-fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile Thiazole + acrylonitrile 4-Fluorophenyl (thiazole); 3-hydroxy-4-methoxyphenyl (acrylonitrile) 352.38 g/mol Polar hydroxyl/methoxy groups enhance solubility; intramolecular H-bonding possible.
2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Benzothiazole + acrylonitrile 4-Chlorophenyl (acrylonitrile) ~312.8 g/mol Benzothiazole core increases aromaticity; Cl substituent enhances lipophilicity.
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile Thiazole + acrylonitrile 4-Nitrophenyl (thiazole); 3-chloro-2-methylphenylamino (acrylonitrile) ~406.8 g/mol Electron-withdrawing NO₂ group; potential for charge-transfer interactions.

*Estimated based on analogous structures.

Crystallographic and Conformational Insights

  • Isostructural fluorophenyl-thiazole derivatives () adopt planar conformations with perpendicular fluorophenyl groups, enabling dense packing in the solid state .
  • The Z-configuration in acrylonitriles (e.g., ) enforces coplanarity between the thiazole and acrylonitrile moieties, promoting π-conjugation and fluorescence properties in related compounds .

Key Research Findings

Substituent-Driven Solubility : Polar groups (e.g., -OH, -OCH₃) significantly enhance aqueous solubility, whereas halogenated or alkylated analogs (e.g., m-tolyl, Cl) favor lipid solubility .

Biological Activity Correlations: Electron-withdrawing substituents (F, Cl, NO₂) improve antioxidant and antimicrobial activities in thiazole-acrylonitrile hybrids .

Stereochemical Impact : The Z-configuration stabilizes planar conformations, critical for optoelectronic applications (e.g., aggregation-induced emission) .

Q & A

Q. What synthetic methodologies are reported for (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile and related acrylonitrile derivatives?

A widely used method involves the condensation of substituted aromatic aldehydes with thiazolyl acetonitrile precursors under basic conditions. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile reacts with aldehydes (e.g., m-tolualdehyde) to form acrylonitrile derivatives . Optimization of solvent systems (e.g., ethanol or acetonitrile) and reaction times (typically 6–24 hours) is critical for achieving high Z/E selectivity. Characterization via 1H^1H and 13C^13C NMR confirms stereochemistry, with distinct olefinic proton shifts (δ 7.8–8.2 ppm for Z-isomers) .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming Z-configuration and molecular geometry. For structurally analogous compounds, such as (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, SCXRD reveals dihedral angles between aromatic rings (e.g., 15–25°) and bond lengths consistent with conjugation (C=C: ~1.34 Å; C≡N: ~1.15 Å) . Computational methods (DFT) complement experimental data to predict electronic properties and stability .

Q. What preliminary biological activities have been reported for thiazolyl acrylonitriles?

Thiazolyl acrylonitriles exhibit potent anticancer activity. For instance, (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed GI50_{50} values of 0.021–12.2 μM across 94% of cancer cell lines in the NCI-60 panel . Mechanistically, these compounds disrupt microtubule dynamics or inhibit kinase pathways. Initial screening should include MTT assays and flow cytometry for apoptosis/necrosis profiling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for targeted therapies?

Key SAR insights:

  • Thiazole substitution : 4-Fluorophenyl at the thiazole 2-position enhances bioavailability and target affinity (e.g., PPARβ/δ ligands with IC50_{50} = 27 nM) .
  • Acrylonitrile geometry : Z-isomers show superior biological activity compared to E-isomers due to steric and electronic alignment with hydrophobic binding pockets .
  • m-Tolyl group : Meta-methyl substitution on the phenyl ring improves metabolic stability by reducing CYP450-mediated oxidation .
    Rational design should incorporate molecular docking (e.g., Glide or AutoDock) to prioritize substituents that maximize target engagement .

Q. What challenges arise in analyzing contradictory data on biological efficacy?

Discrepancies in cytotoxicity data (e.g., variable GI50_{50} across cell lines) may stem from:

  • Cell culture models : 2D monolayers vs. 3D spheroids, where 3D systems better replicate tumor microenvironments .
  • Assay interference : Acrylonitriles’ autofluorescence can distort fluorescence-based assays (e.g., Alamar Blue). Validate results with orthogonal methods like luminescence ATP assays .
  • Metabolic variability : Differences in cellular reductases (e.g., NADPH-cytochrome P450) may alter prodrug activation .

Q. How is this compound applied in chemosensing, and what are its detection limits?

Analogous dyes like (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile act as turn-on fluorescent sensors for cyanide (CN^-), achieving a detection limit of 4.24×1084.24 \times 10^{-8} M in aqueous media . The mechanism involves nucleophilic attack on the acrylonitrile’s α-carbon, inducing a bathochromic shift (~50 nm) in emission spectra. For the target compound, similar applications in anion sensing require UV-vis/fluorescence titration studies in PBS-buffered solutions .

Q. What in vivo pharmacokinetic data exist for related acrylonitrile derivatives?

The PPARβ/δ inverse agonist DG172 ((Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile) demonstrated oral bioavailability in mice, with peak plasma concentrations (CmaxC_{\text{max}}) of 1.2 μM at 2 hours post-administration . Key parameters:

  • t1/2_{1/2} : ~4.5 hours
  • AUC : 8.7 μM·h
    These data suggest that fluorophenyl-thiazolyl acrylonitriles may require prodrug strategies or nanoformulation to enhance solubility and half-life.

Methodological Guidelines

8. Recommended analytical techniques for purity assessment:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 μm) with mobile phase: acetonitrile/water (70:30, 0.1% TFA), flow rate 1.0 mL/min, UV detection at 254 nm .
  • Mass spectrometry : HR-ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H12_{12}FN3_{3}S: calc. 334.0768, observed 334.0765) .

9. Strategies for resolving Z/E isomerism during synthesis:

  • Chromatographic separation : Use preparative TLC (silica gel, hexane:ethyl acetate 3:1) or flash chromatography .
  • Crystallization : Slow evaporation from ethanol/dichloromethane (1:1) yields pure Z-isomers .

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